molecular formula C19H18N4O3S B12492575 4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B12492575
M. Wt: 382.4 g/mol
InChI Key: PJEAEQHCIRTBJU-UHFFFAOYSA-N
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Description

4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the acetylation of the amino group. Finally, the benzoic acid moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving triazole-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, affecting cellular processes. The benzoic acid moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole: Shares the triazole ring but lacks the sulfanyl and benzoic acid groups.

    4-aminobenzoic acid: Contains the benzoic acid moiety but lacks the triazole and sulfanyl groups.

    4-methylphenyl sulfanyl acetic acid: Contains the sulfanyl group but lacks the triazole and benzoic acid groups.

Uniqueness

4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C19H18N4O3S/c1-12-3-5-13(6-4-12)17-21-22-19(23(17)2)27-11-16(24)20-15-9-7-14(8-10-15)18(25)26/h3-10H,11H2,1-2H3,(H,20,24)(H,25,26)

InChI Key

PJEAEQHCIRTBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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